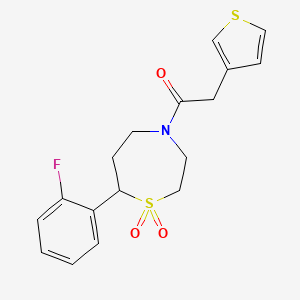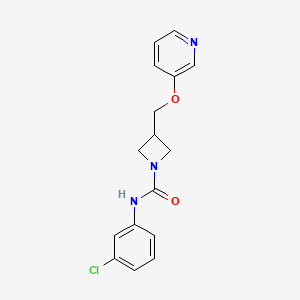![molecular formula C18H17BrN4O B2768986 3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide CAS No. 1798417-13-6](/img/structure/B2768986.png)
3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Molecular Structure Analysis
The compound contains a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms. It also has a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), and a bromophenyl group (a benzene ring with a bromine atom attached) .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, substitutions at the 5-position, and reductions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. The presence of the bromine atom may increase its molecular weight .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research into compounds with structural similarities, such as those involving pyrazole rings and cyano groups, often focuses on synthesizing new heterocyclic compounds. These compounds are of interest due to their diverse biological activities and applications in developing pharmaceuticals and agrochemicals. For instance, studies on pyrazolopyridine derivatives explore their potential antimicrobial, antitumor, and antioxidant activities (El‐Borai et al., 2013; Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
Compounds featuring bromophenyl groups and other heterocyclic structures have been investigated for their antimicrobial and antitumor properties. The synthesis of such compounds and their derivatives can lead to the discovery of new drugs with enhanced efficacy against various bacterial, fungal, and cancer cell lines (Fahim et al., 2021).
Material Science Applications
Research into polyamides and polyimides containing heterocyclic rings, such as pyrazoles with amino and cyano groups, has implications for material science. These compounds exhibit desirable properties like solubility in organic solvents and thermal stability, making them suitable for various applications, including coatings, films, and high-performance polymers (Kim et al., 2016).
Chemical Reactivity and Synthesis Methodology
The study of compounds with bromophenyl and pyrazole components contributes to understanding chemical reactivity and synthesis methodologies. This knowledge aids in the development of novel synthetic routes and compounds with potential applications in drug design and the synthesis of materials with specific properties (Hassaneen & Shawali, 2013).
Mecanismo De Acción
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In particular, it has displayed superior antipromastigote activity, which is crucial for the life cycle of Leishmania . The compound’s interaction with its targets results in significant changes, including a reduction in their ability to infect host cells .
Biochemical Pathways
The compound affects the biochemical pathways of its targets by disrupting their normal functions . This disruption leads to a decrease in the targets’ viability, thereby preventing the progression of the diseases they cause . The downstream effects of this disruption include a reduction in the severity of the diseases and an improvement in the health status of the affected individuals .
Pharmacokinetics
Given its potent antileishmanial and antimalarial activities, it can be inferred that the compound has good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the viability of its targets . This reduction leads to a decrease in the severity of the diseases caused by these targets . Furthermore, the compound has shown to be more effective than standard drugs such as miltefosine and amphotericin B deoxycholate .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances . More research is needed to fully understand the impact of these factors on the compound’s action .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(4-bromophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-11-17(9-13(10-20)18(24)21-15-5-6-15)12(2)23(22-11)16-7-3-14(19)4-8-16/h3-4,7-9,15H,5-6H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGSVNWUZMDZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
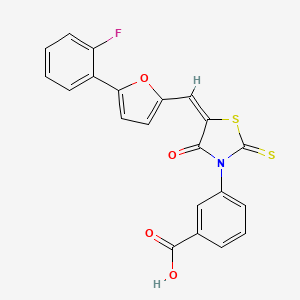

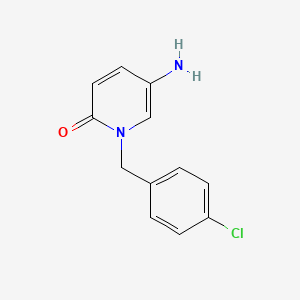
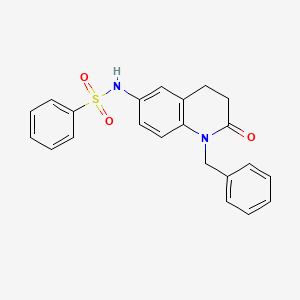
![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
![N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2768920.png)
